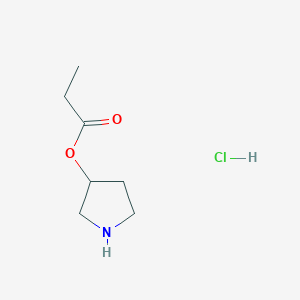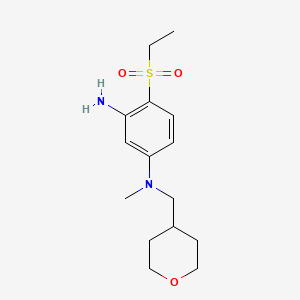
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound has been involved in studies focusing on the synthesis of various heterocyclic systems. For instance, it has been used in the synthesis of different types of sulfonamide derivatives, displaying the versatility of the compound in chemical reactions and its potential as a building block for more complex structures (Khazalpour & Nematollahi, 2015).
- Additionally, its derivatives have been synthesized with the aim of exploring their antimicrobial activities, indicating its potential utility in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Role in Corrosion Inhibition
- The compound's derivatives have been studied for their potential activity as corrosion inhibitors, demonstrating the compound’s applicability in materials science and engineering. Such studies are crucial for understanding how these compounds interact with metal surfaces and protect them from corrosion, potentially leading to the development of more efficient and environmentally friendly corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).
Applications in Synthesizing Novel Compounds
- The compound has been used as a precursor in the synthesis of novel organic compounds, showcasing its utility in organic chemistry for creating new molecules with potential applications in various fields such as pharmaceuticals and agrochemicals (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).
Involvement in Pesticidal Activity
- Research has also delved into the synthesis of derivatives of phenyl tribromomethyl sulfone, including this compound, with a focus on their potential pesticidal activity. This suggests the role of the compound in the development of novel pesticides, which could contribute to more effective and sustainable agricultural practices (Borys, Korzyński, & Ochal, 2012).
Propiedades
IUPAC Name |
4-ethylsulfonyl-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)15-5-4-13(10-14(15)16)17(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQPPRTCHCUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



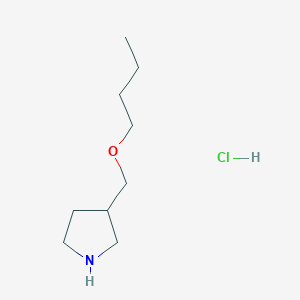
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
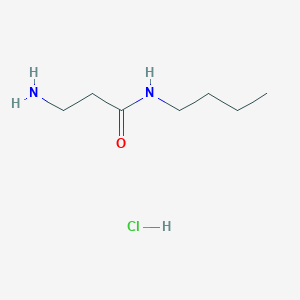
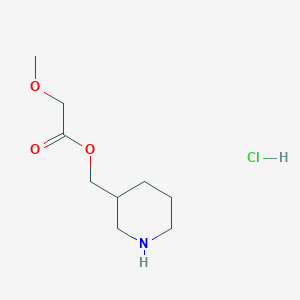
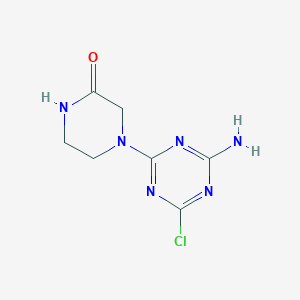
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
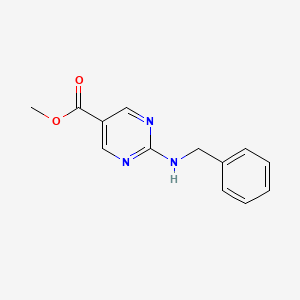
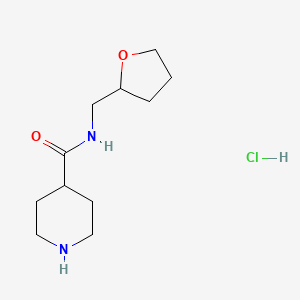
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)


